molecular formula C11H13NO2Si B3056994 Trimethyl((2-nitrophenyl)ethynyl)silane CAS No. 75867-47-9

Trimethyl((2-nitrophenyl)ethynyl)silane

Cat. No.: B3056994
CAS No.: 75867-47-9
M. Wt: 219.31 g/mol
InChI Key: UPZZKECKTANWRG-UHFFFAOYSA-N
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Description

Trimethyl((2-nitrophenyl)ethynyl)silane is an organosilicon compound with the molecular formula C11H13NO2Si It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl((2-nitrophenyl)ethynyl)silane typically involves the reaction of trimethylchlorosilane with 2-nitrophenylacetylene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Nitrophenylacetylene+TrimethylchlorosilaneThis compound+HCl\text{2-Nitrophenylacetylene} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 2-Nitrophenylacetylene+Trimethylchlorosilane→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl((2-nitrophenyl)ethynyl)silane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen gas with a palladium catalyst can be used for the reduction of the nitro group.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

    Coupling Reactions: Palladium catalysts and copper iodide are commonly used in Sonogashira coupling reactions.

Major Products

    Reduction: 2-Aminophenylacetylene derivatives.

    Substitution: Various substituted ethynylsilanes.

    Coupling: Polyphenylacetylenes and other complex organic molecules.

Scientific Research Applications

Chemistry

Trimethyl((2-nitrophenyl)ethynyl)silane is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is also used in the synthesis of complex organic molecules and polymers.

Biology and Medicine

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties and can be explored for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of Trimethyl((2-nitrophenyl)ethynyl)silane in chemical reactions involves the activation of the ethynyl group, which can undergo nucleophilic or electrophilic attack. The nitro group can influence the reactivity of the molecule by acting as an electron-withdrawing group, thereby stabilizing reaction intermediates. The trimethylsilyl group can be easily removed under mild conditions, making it a versatile protecting group in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethynyltrimethylsilane: Similar structure but lacks the nitro group.

    Trimethyl((4-nitrophenyl)ethynyl)silane: Similar structure with the nitro group in the para position.

    Phenylacetylene: Lacks the trimethylsilyl and nitro groups.

Uniqueness

Trimethyl((2-nitrophenyl)ethynyl)silane is unique due to the presence of both the trimethylsilyl and nitro groups, which confer distinct reactivity and stability. The nitro group enhances the electrophilicity of the ethynyl group, making it more reactive in coupling reactions. The trimethylsilyl group provides steric protection and can be selectively removed, offering versatility in synthetic applications.

Properties

IUPAC Name

trimethyl-[2-(2-nitrophenyl)ethynyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZZKECKTANWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462661
Record name Trimethyl((2-nitrophenyl)ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-47-9
Record name 1-Nitro-2-[2-(trimethylsilyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75867-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl((2-nitrophenyl)ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-iodonitrobenzene (2.0 g, 8.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.30 g, 0.40 mmol) and copper(I) iodide (0.080 g, 0.40 mmol) in 25 mL of Et3N was degassed by freeze/pump/thaw technique (three times). Trimethylsilylacetylene (1.0 g, 10 mmol) was added and the mixture was stirred for 18 hours. The reaction mixture was filtered through a celite pad and the pad was rinsed with CH2Cl2. The filtrate was washed with sat. NH4Cl (aq.) and brine and the organic layer was dried (Na2SO4), filtered, and concentrated. The residue was purified by column chromatography (Hexane, then EtOAc;Hexane=1:60, 1:30) to afford trimethyl((2-nitrophenyl)ethynyl)silane (1.33 g, 76%): 1H-NMR (300 MHz, CDCl3) δ 8.02 (dd, J=8.1, 1,2 Hz, 1H), 7.66 (dd, J=7.5, 1.5 Hz, 1H), 7.56 (ddd, J=7.2, 7.2, 1.2 Hz, 1H), 7.45 (ddd, J=8.1, 8.1, 1.5 Hz, 1H) , 0.28 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.08 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4 g (20 mmol) of ortho-bromonitrobenzene, 842 mg (1.2 mmol) of bis(triphenyl-phosphine)palladium(II) chloride and 230 mg (1.2 mmol) of copper(I) iodide were, under argon, initially charged in 40 ml of triethylamine. At room temperature, 2.95 g (30 mmol) of trimethylsilylacetylene were then added dropwise over a period of 10 min, and the mixture was stirred at room temperature for 2 days. The reaction mixture was poured into 50 ml of water and extracted three times with in each case 50 ml of diethyl ether, and the extracts were dried over sodium sulphate and concentrated. Column-chromatographic purification on silica gel 60 (mobile phase: cyclohexane/ethyl acetate 3:1) gave 4.2 g (96% of theory) of trimethyl-(2-nitrophenyl-ethynyl)silane [log P (pH 2.3)=4.12].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
842 mg
Type
catalyst
Reaction Step Five
Name
copper(I) iodide
Quantity
230 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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